3-Cyclopropyl-3-hydroxypropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-cyclopropyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H10O3/c7-5(3-6(8)9)4-1-2-4/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
VAXCCCJBMJTPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopropyl 3 Hydroxypropanoic Acid and Its Chemical Precursors
Direct Synthesis Routes to 3-Cyclopropyl-3-hydroxypropanoic Acid
Direct synthesis methods focus on constructing the this compound molecule from precursors that already contain the key cyclopropyl (B3062369) group. A highly effective and classic method for this transformation is the Reformatsky reaction. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester using metallic zinc to generate a β-hydroxy-ester. wikipedia.orgorganic-chemistry.orgthermofisher.comlibretexts.org
For the synthesis of this compound, the reaction would proceed by treating cyclopropanecarboxaldehyde (B31225) with an α-haloacetate, such as ethyl bromoacetate, in the presence of activated zinc. The organozinc reagent, or 'Reformatsky enolate', that forms is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation of the ester. wikipedia.orglibretexts.org The resulting zinc enolate adds to the carbonyl group of the cyclopropanecarboxaldehyde. A subsequent acidic workup protonates the resulting alkoxide and hydrolyzes the ester, yielding the final this compound.
The general mechanism for this key reaction is outlined below:
Oxidative Addition : Zinc metal inserts into the carbon-halogen bond of the α-halo ester. libretexts.org
Enolate Formation : The resulting organozinc compound rearranges to form a zinc enolate. libretexts.org
Coordination & C-C Bond Formation : The cyclopropanecarboxaldehyde coordinates to the zinc, leading to a six-membered chair-like transition state, followed by the formation of a new carbon-carbon bond. libretexts.org
Hydrolysis : Acid workup removes the zinc and hydrolyzes the ester to the carboxylic acid. libretexts.org
Different metals and catalysts can be employed to optimize the Reformatsky reaction. For instance, low-valent iron or copper, generated in situ, have been used effectively for the synthesis of β-hydroxy esters. organic-chemistry.org
Hydrolysis of Poly(3-cyclopropyl-3-hydroxypropionate) Precursors
A potential, though less direct, route to this compound is through the hydrolysis of its corresponding polyester (B1180765), poly(3-cyclopropyl-3-hydroxypropionate). Polyhydroxyalkanoates (PHAs) are biodegradable polyesters that can be broken down into their constituent hydroxy acid monomers. nih.govmdpi.com This process can be achieved through chemical means, such as acid or base hydrolysis, or through enzymatic degradation. nih.govresearchgate.netmdpi.com
Abiotic hydrolysis in alkaline (base) solutions is particularly effective for decomposing PHA polymers into their monomeric salts. researchgate.net Subsequent acidification would yield the free this compound. The rate of this hydrolysis is significantly influenced by the physical properties of the polymer, such as its crystallinity, with amorphous polymers degrading much faster than highly crystalline ones. mdpi.comresearchgate.net While no natural organism is known to produce poly(3-cyclopropyl-3-hydroxypropionate) specifically, genetically engineered microorganisms could potentially be designed to synthesize such a polymer from cyclopropyl-containing precursors. nih.gov
Hydration of 3-Cyclopropylacrylic Acid
The hydration of an α,β-unsaturated acid is a fundamental method for producing β-hydroxy acids. For example, 3-hydroxypropionic acid can be synthesized via the hydration of acrylic acid. wikipedia.orgresearchgate.net By analogy, this compound could be synthesized by the hydration of its unsaturated precursor, 3-cyclopropylacrylic acid.
This reaction involves the addition of water across the double bond of the acrylic acid derivative. The process can be catalyzed by strong mineral acids, although this approach can sometimes lead to harsh reaction conditions. researchgate.net
Base-Induced Hydration Approaches
A common and often milder alternative to acid catalysis is the base-induced hydration of α,β-unsaturated acids. wikipedia.org In this approach, a hydroxide (B78521) ion acts as a nucleophile, attacking the β-carbon of the unsaturated system in a Michael-type addition. The resulting enolate intermediate is then protonated by water to yield the β-hydroxy acid product. This method avoids the high temperatures and strongly acidic environments that can cause side reactions. Applying this strategy to 3-cyclopropylacrylic acid would provide a direct route to the target compound under relatively gentle conditions.
Advanced Stereoselective Synthesis of this compound and Related Chiral Analogs
Because the C3 carbon atom bonded to the hydroxyl and cyclopropyl groups is a stereocenter, this compound can exist as two enantiomers. For many applications, particularly in pharmaceuticals, obtaining a single, optically pure enantiomer is crucial. This requires stereoselective synthesis or the resolution of a racemic mixture.
Diastereomeric Resolution Techniques for Enantiomeric Purity
A well-established method for separating enantiomers is diastereomeric resolution. nii.ac.jp This technique involves reacting a racemic mixture of an acid with a single, pure enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts. nii.ac.jpnih.gov
For racemic this compound, a suitable chiral resolving agent, such as an optically pure alkaloid (e.g., cinchonidine) or a synthetic chiral amine, would be used. nii.ac.jp Because diastereomers have different physical properties, they can often be separated by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first. After separation, the salt is treated with a strong acid to break the ionic bond, liberating the desired enantiomer of this compound and recovering the resolving agent. nii.ac.jp The efficiency of the resolution can be highly dependent on the choice of solvent, temperature, and the molar ratio of the reactants. nih.gov
| Parameter | Description | Impact on Resolution |
| Resolving Agent | A single enantiomer of a chiral base (e.g., (R)-α-phenethylamine, cinchonidine). | Forms diastereomeric salts with different solubilities. |
| Solvent | The medium for crystallization (e.g., ethanol, toluene). | Affects the relative solubilities of the diastereomeric salts. |
| Temperature | Controls the crystallization process. | Influences solubility and crystal growth rate. |
| Stoichiometry | Molar ratio of racemic acid to resolving agent. | Can impact the yield and purity of the separated salt. |
Asymmetric Catalysis in Cyclopropyl-Hydroxypropanoic Acid Formation
Asymmetric catalysis offers a more direct and efficient route to enantiomerically pure compounds by guiding the reaction to form one enantiomer preferentially. Several catalytic strategies could be applied to synthesize chiral this compound or its precursors.
One powerful approach is the asymmetric reduction of a β-keto ester . The synthesis of a precursor like ethyl 3-cyclopropyl-3-oxopropanoate, followed by asymmetric transfer hydrogenation using a chiral ruthenium(II) catalyst, can produce the corresponding chiral β-hydroxy ester with high enantiomeric excess. nih.gov Subsequent hydrolysis would yield the target chiral acid.
Another strategy involves asymmetric cyclopropanation . Chiral catalysts, often based on rhodium or cobalt, can catalyze the reaction between an alkene and a diazo compound to form a cyclopropane (B1198618) ring with high diastereo- and enantioselectivity. mdpi.com By choosing an appropriate alkene precursor, the chiral cyclopropyl moiety can be constructed stereoselectively.
Furthermore, biocatalysis using engineered enzymes presents a frontier in stereoselective synthesis. Engineered variants of enzymes like myoglobin (B1173299) have been repurposed to catalyze challenging cyclopropanation reactions, affording chiral cyclopropyl ketones from vinylarenes and diazoketones with excellent stereocontrol. nih.gov These chiral ketones are versatile building blocks that could be further transformed into the desired acid. Similarly, dehaloperoxidase enzymes have been engineered to catalyze the asymmetric cyclopropanation of vinyl esters, yielding chiral cyclopropanol (B106826) derivatives that can serve as precursors to the final acid. wpmucdn.com
| Catalytic Strategy | Precursor Example | Catalyst Type | Key Advantage |
| Asymmetric Hydrogenation | Ethyl 3-cyclopropyl-3-oxopropanoate | Chiral Ruthenium(II) Complex | High enantioselectivity in keto-group reduction. |
| Asymmetric Cyclopropanation | An appropriate α,β-unsaturated ester | Chiral Rhodium or Cobalt Complex | Direct formation of the chiral cyclopropane ring. |
| Biocatalysis | Vinylarene + Diazoketone | Engineered Myoglobin Variant | High stereoselectivity under mild, enzymatic conditions. |
Enantioselective Approaches for Related Chiral Hydroxy Acids
The generation of enantiomerically pure chiral β-hydroxy acids is a critical endeavor in organic synthesis, particularly for pharmaceutical applications. While specific enantioselective syntheses for this compound are not extensively documented, several general strategies for related chiral hydroxy acids can be applied. These methods primarily fall into two categories: biocatalytic asymmetric synthesis and chemical catalytic asymmetric synthesis.
Biocatalytic Asymmetric Synthesis
Biocatalysis offers an environmentally benign and highly selective approach to chiral molecules. magtech.com.cn Enzymes such as lipases, nitrile metabolism enzymes, and reductases are commonly employed. magtech.com.cn For instance, the asymmetric reduction of β-keto esters is a well-established biocatalytic method. Carbonyl reductases, often from sources like Exiguobacterium algae, can be engineered through techniques like loop engineering and iterative saturation mutagenesis to achieve high diastereoselectivity and enantioselectivity in the synthesis of syn-aryl β-hydroxy α-amino esters. acs.org One notable example is the synthesis of a florfenicol (B1672845) precursor, where a mutant carbonyl reductase achieved >99% diastereomeric excess (d.e.) and 99% conversion at a high substrate loading. acs.org
Another biocatalytic strategy involves the use of aldolases and ketoreductases in tandem. A stereodivergent route to chiral 3- and 4-substituted-2-hydroxy-4-butyrolactone derivatives has been developed using stereocomplementary 2-oxoacid aldolases and ketoreductases, achieving high conversions and enantiomeric excesses (>99% ee). nih.gov Furthermore, enzymatic cascades have been successfully employed for the synthesis of key pharmaceutical intermediates. For example, the synthesis of a chiral precursor for atorvastatin (B1662188) was achieved through an alcohol dehydrogenase (ADH)-catalyzed step. rsc.org
Table 1: Examples of Biocatalytic Asymmetric Synthesis for Chiral Hydroxy Acid Derivatives
| Enzyme/System | Substrate Type | Product Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Engineered Carbonyl Reductase | Aryl-α-amino β-keto esters | syn-Aryl β-hydroxy α-amino esters | >99% d.e., 99% conversion | acs.org |
| Aldolases and Ketoreductases | 2-Oxoacids and aldehydes | 2-Hydroxy-4-butyrolactones | >95% conversion, >99% ee | nih.gov |
| Alcohol Dehydrogenase (ADH) | Poly-functionalized ketone | (S)-alcohol intermediate | Employed in the synthesis of Montelukast | rsc.org |
Chemical Catalytic Asymmetric Synthesis
Chemical catalysis provides a powerful alternative for the synthesis of chiral β-hydroxy acids. Asymmetric transfer hydrogenation of α-amido ketones using ruthenium(II) catalysts with chiral ligands has been shown to produce β-hydroxy amines with excellent enantioselectivity (up to 99% ee). researchgate.net Palladium-catalyzed C-H alkylation of anilines with epoxides offers a regioselective route to β-hydroxy compounds, proceeding through a 6,4-palladacycle intermediate. rsc.org
N-Heterocyclic carbene (NHC) catalysis has also emerged as a potent tool. For example, NHC-catalyzed formal [2+2] cycloaddition of trifluoroacetophenones has been used to synthesize β-trifluoromethyl-β-hydroxyamides with excellent enantioselectivity (95:5 to >99:1 er). nih.gov Additionally, organocatalytic approaches, such as those using prolinol-derived catalysts, have enabled the practical one-pot synthesis of β-hydroxy and β-amino esters with low catalyst loadings and high enantioselectivities. thieme-connect.com The synthesis of stereoisomers of 3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been accomplished using Evans chemistry, involving an aldol (B89426) reaction with moderate diastereoselectivity, followed by separation of the diastereomers. nih.gov
Table 2: Examples of Chemical Catalytic Asymmetric Synthesis for Chiral Hydroxy Acid Derivatives
| Catalyst/Method | Substrate Type | Product Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Ruthenium(II)/Chiral Ligand | α-Amido ketones | β-Hydroxy amines | Up to 99% ee | researchgate.net |
| Palladium(II) Acetate | Anilines and epoxides | β-Hydroxy anilines | Regioselective C-H alkylation | rsc.org |
| NHC Catalyst | Trifluoroacetophenones | β-Trifluoromethyl-β-hydroxyamides | 95:5 to >99:1 er | nih.gov |
Derivatization and Interconversion Strategies
Standard synthetic transformations can be employed to convert this compound into its corresponding esters and salts.
Ester Synthesis
The Fischer-Speier esterification is a classical and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com This method is applicable to a wide range of carboxylic acids, including those with hydroxyl groups.
Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate esterification under milder conditions. organic-chemistry.orgumn.edu In this method, the carboxylic acid is activated by DCC, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to form an active ester intermediate, which then reacts with the alcohol to form the desired ester. umn.edu This approach is particularly useful for acid-sensitive substrates.
Salt Synthesis
The formation of salts of this compound can be readily achieved by reacting the acid with a suitable base. For instance, the sodium salt, sodium 3-cyclopropyl-3-hydroxypropanoate, can be prepared by treating the acid with sodium hydroxide or sodium bicarbonate. uni.lu A process for the preparation of alkali metal salts of 3-hydroxypropionic acid by the palladium-catalyzed oxidation of 1,3-propanediol (B51772) in an aqueous alkaline solution has been described, indicating that these salts are stable and can be isolated. google.com Commercially, the sodium salt of 3-hydroxypropionic acid is available as a crystalline solid. caymanchem.combertin-bioreagent.com
Mixed anhydrides are highly reactive acylating agents that can be synthesized from carboxylic acids. tcichemicals.com A general method for preparing mixed anhydrides involves the reaction of a carboxylic acid with an acid chloride in the presence of a base like triethylamine. tcichemicals.com For this compound, a mixed anhydride, specifically a 3-cyclopropyl-3-acyloxypropionic acid anhydride, could be formed by reacting it with an acyl chloride.
The reactivity of mixed anhydrides is well-established. They readily react with nucleophiles such as alcohols to form esters, amines to form amides, and water to regenerate the carboxylic acids. youtube.com The reaction typically proceeds via nucleophilic acyl substitution, where the nucleophile attacks one of the carbonyl carbons, leading to the displacement of a carboxylate leaving group. youtube.com The selectivity of the reaction, i.e., which acyl group is transferred, can be influenced by steric and electronic factors of the two carboxylic acid moieties. tcichemicals.com
Synthesis of 3-Cyclopropylacrylic Acid
The dehydration of β-hydroxy acids is a common method for introducing α,β-unsaturation. For example, 3-hydroxypropionic acid dehydrates to acrylic acid upon distillation. wikipedia.org A similar dehydration of this compound would be expected to yield 3-cyclopropylacrylic acid. This dehydration can be carried out in the liquid phase at elevated temperatures, often in the presence of an inert organic solvent and a polymerization inhibitor. google.com For instance, the dehydration of aqueous 3-hydroxypropionic acid to acrylic acid has been achieved at temperatures between 120 and 300 °C. google.com Catalytic dehydration over metal oxides like TiO₂ is also a viable method. nih.govresearchgate.net
Synthesis of Vinylcyclopropane
The synthesis of vinylcyclopropanes can be achieved through various routes, though a direct conversion from this compound is not a standard transformation. sci-hub.box A plausible, albeit multi-step, pathway could involve the reduction of the carboxylic acid moiety to a primary alcohol, followed by dehydration to introduce the vinyl group. Alternatively, radical polymerization of substituted vinylcyclopropanes can lead to polymers with 1,5-ring-opened units. sci-hub.box The synthesis of vinylcyclopropanes often involves the simultaneous introduction of the cyclopropane and vinyl units, for example, through the reaction of 1,4-dihalobutenes with β-dicarbonyl compounds or by the addition of carbenes to dienes. sci-hub.box The vinylcyclopropane-cyclopentene rearrangement is a characteristic reaction of these compounds, highlighting their utility as synthetic intermediates. wikipedia.org
Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropyl 3 Hydroxypropanoic Acid
Hydrolytic Stability and Interconversion Pathways
The hydrolytic stability of 3-Cyclopropyl-3-hydroxypropanoic acid is a crucial aspect of its chemical profile. While specific kinetic data for this compound is not extensively documented, the stability of related structures provides significant insights. For instance, esters derived from cyclopropanecarboxylic acid have demonstrated a marked increase in stability against both acid- and base-catalyzed hydrolysis. nih.gov This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl (B3062369) group. nih.gov A comparative study on the half-life of valacyclovir (B1662844) and its cyclopropane (B1198618) analogue at 40°C and pH 6 showed that the cyclopropane-containing compound had a half-life of over 300 hours, compared to 69.7 hours for valacyclovir. nih.gov This suggests that the ester form of this compound would also exhibit increased resistance to hydrolysis.
The beta-hydroxy acid structure itself is generally stable, though interconversion pathways exist. Under certain conditions, intramolecular esterification can occur to form a four-membered lactone, a β-propiolactone. However, the formation of such strained rings is often reversible and dependent on the specific reaction conditions.
Thermal and Catalytic Dehydration Mechanisms
The dehydration of β-hydroxy acids is a well-established reaction that typically yields α,β-unsaturated carboxylic acids. In the case of this compound, dehydration would be expected to produce 3-cyclopropylpropenoic acid. The parent compound, 3-hydroxypropanoic acid, dehydrates upon distillation to form acrylic acid. wikipedia.org
Industrial processes for the dehydration of aqueous 3-hydroxypropionic acid to acrylic acid have been developed, providing a model for the reactivity of its cyclopropyl derivative. google.com These processes can be performed in the liquid phase at temperatures ranging from 120 to 300°C. google.com The reaction can be catalyzed by either acids or bases. google.com
Table 1: Catalysts for the Dehydration of 3-Hydroxypropanoic Acid
| Catalyst Type | Examples |
|---|---|
| Acidic | Phosphoric acid, Dodecylbenzenesulfonic acid |
| Basic | Pentamethyldiethylenetriamine |
The mechanism of acid-catalyzed dehydration involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. Subsequent deprotonation from the adjacent carbon results in the formation of a double bond. In the context of this compound, the stability of the potential carbocation intermediate at the carbon bearing the cyclopropyl group would be a key factor in the reaction rate and regioselectivity.
Investigations into Cyclopropyl Ring Fragmentation Pathways in Reaction Systems
The strained nature of the cyclopropane ring makes it susceptible to fragmentation under various reaction conditions, particularly those involving the formation of a positive charge adjacent to the ring. The presence of the hydroxyl group in this compound means that under acidic conditions, protonation of the alcohol and subsequent loss of water could generate a cyclopropylcarbinyl cation. Such cations are known to undergo rapid rearrangement and ring-opening reactions.
Mechanistic studies on the ring-opening of cyclopropyldiol derivatives have shown that the cleavage of the C-C bond can be highly regioselective, influenced by the presence and position of hydroxyl groups. nih.govacs.org Palladium-catalyzed reactions of these systems have demonstrated that the ring-opening preferably proceeds through the cleavage of the bond that leads to a more substituted organometallic intermediate. nih.govacs.org
Furthermore, the ring-opening hydroarylation of monosubstituted cyclopropanes has been achieved using a catalytic amount of Brønsted acid in a hexafluoroisopropanol (HFIP) solvent. researchgate.net This demonstrates that even without a "donor-acceptor" substitution pattern, the cyclopropane ring can be opened under acidic conditions to form new carbon-carbon bonds. researchgate.net The mechanism of ring cleavage in acetylcyclopropanes has also been studied, indicating that it can proceed through a carbanionic species. rsc.org These studies collectively suggest that the cyclopropyl ring in this compound is a reactive site prone to fragmentation, with the specific pathway being highly dependent on the reaction conditions and the nature of the intermediates formed.
Functional Group Interconversions on the Propanoic Acid Scaffold
The propanoic acid scaffold of this compound possesses two primary functional groups for interconversion: the carboxylic acid and the secondary alcohol. These groups can be modified using a wide array of standard organic transformations.
The carboxylic acid moiety can undergo reactions such as:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
Amide formation: Conversion to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an amine to yield an amide.
Reduction: Reduction to the corresponding primary alcohol, 1-cyclopropyl-1,3-propanediol, using a strong reducing agent like lithium aluminum hydride. imperial.ac.uk
The secondary alcohol can be:
Oxidized: Oxidation to the corresponding ketone, 3-cyclopropyl-3-oxopropanoic acid, using a variety of oxidizing agents such as chromic acid or Swern oxidation. imperial.ac.uk
Converted to a leaving group: Transformation into a sulfonate ester (e.g., tosylate or mesylate) by reaction with the corresponding sulfonyl chloride. vanderbilt.edu This then allows for nucleophilic substitution reactions at that position.
Converted to a halide: Direct conversion to an alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu
These functional group interconversions allow for the synthesis of a diverse range of derivatives from this compound, highlighting its potential as a versatile building block in organic synthesis.
Computational and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of 3-Cyclopropyl-3-hydroxypropanoic acid. Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the precise assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial arrangement of atoms within the molecule.
For the (R)-enantiomer of this compound, specific NMR data has been reported. rsc.org The ¹H NMR spectrum, typically recorded at high frequencies such as 500 MHz, reveals characteristic signals for the cyclopropyl (B3062369), methylene (B1212753), and methine protons. The chemical shifts (δ) and coupling constants (J) are crucial for determining the relative stereochemistry of the chiral center at C3. For instance, the multiplicity and coupling of the proton at the C3 position are indicative of its relationship with the adjacent methylene protons and the cyclopropyl group.
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid typically appears at the downfield end of the spectrum, while the carbons of the cyclopropyl ring resonate at significantly upfield chemical shifts, a characteristic feature of such strained ring systems. A combination of 1D and 2D NMR techniques, such as HMQC, HSQC, ¹H-¹H COSY, and HMBC, can be employed for complete and unambiguous assignment of all proton and carbon signals. medchemexpress.com
Table 1: ¹H and ¹³C NMR Data for (R)-3-Cyclopropyl-3-hydroxypropanoic acid in CDCl₃ rsc.org
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -COOH | - | 176.92 |
| C3-H | 3.35 (td, J = 8.6, 3.5 Hz) | 72.99 |
| C2-H₂ | 2.70 (qd, J = 16.3, 6.3 Hz) | 41.27 |
| Cyclopropyl-H | 1.07 – 0.87 (m) | 17.00 |
| Cyclopropyl-H | 0.58 (dtt, J = 17.7, 9.0, 4.2 Hz) | - |
| Cyclopropyl-H | 0.42 (dq, J = 8.7, 4.6 Hz) | - |
Note: The table presents selected data for illustrative purposes. Complete assignment would require detailed spectral analysis.
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula.
For (R)-3-cyclopropyl-3-hydroxypropanoic acid, the protonated molecule [M+H]⁺ has been observed with a calculated mass-to-charge ratio (m/z) of 131.0630, with an experimental value closely matching this at 131.0631. rsc.org This confirms the elemental composition as C₆H₁₀O₃.
The fragmentation pattern of this compound in the mass spectrometer can offer valuable structural information. While detailed fragmentation studies for this specific molecule are not widely published, general principles suggest that common fragmentation pathways for related compounds would include the loss of water (H₂O) from the hydroxy group and the loss of the carboxyl group (COOH) or carbon dioxide (CO₂). A significant fragmentation pathway would likely involve the cleavage of the cyclopropyl ring or its loss as a neutral fragment. The mass spectra of cyclopropane (B1198618) fatty acid esters have been noted to be complex, but can be distinctive and allow for the deduction of the original structure. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for (R)-3-Cyclopropyl-3-hydroxypropanoic acid rsc.org
| Ion | Calculated m/z | Found m/z |
|---|
Computational Chemistry Applications in this compound Research
Computational chemistry provides a theoretical framework to investigate the properties of this compound at the atomic and electronic levels, offering insights that can be challenging to obtain through experimental methods alone.
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in reactions such as esterification or lactonization, DFT can be used to model the reaction pathway and calculate the activation energies, providing a quantitative understanding of the reaction kinetics. mdpi.com The involvement of the cyclopropyl group can lead to interesting reaction pathways, such as ring-opening reactions, and computational studies can predict the likelihood and stereochemical outcome of such processes. acs.org
The flexible nature of the acyclic portion of this compound allows it to adopt multiple conformations. Computational methods are widely used to perform conformational analysis to identify the low-energy conformers of the molecule in the gas phase and in solution. ncert.nic.in Techniques such as molecular mechanics and DFT can be used to systematically explore the conformational space and determine the relative energies of different conformers. guidechem.com
Furthermore, these calculations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding, which play a critical role in the physical properties and biological activity of the compound. Understanding how this compound molecules interact with each other or with solvent molecules is crucial for predicting its behavior in different environments.
Computational chemistry is a valuable tool for predicting the reactivity and selectivity of this compound in various catalytic systems. For example, in enzyme-catalyzed reactions, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the binding of the substrate within the enzyme's active site and to understand the factors that govern the observed stereoselectivity. In asymmetric catalysis, computational models can help in the design of chiral catalysts that can selectively produce one enantiomer of a product. The electronic properties of the cyclopropyl group and the hydroxyl and carboxylic acid functionalities can be analyzed to predict sites of nucleophilic or electrophilic attack, guiding the development of new synthetic methodologies.
Enzymatic and Biocatalytic Transformations Involving Cyclopropyl Hydroxypropanoic Acid Scaffolds
Biosynthesis Pathways of General Hydroxypropanoic Acids (Contextual Relevance)
3-Hydroxypropionic acid (3-HP) is a significant platform chemical used in the production of various valuable chemicals, including biodegradable plastics like poly(3-hydroxypropionate) (P3HP). nih.govfrontiersin.org Microbial synthesis of 3-HP has gained considerable attention as a sustainable alternative to traditional chemical methods. rsc.orgrsc.org Several biosynthetic pathways have been engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce 3-HP from renewable feedstocks. rsc.orgacs.orgnih.gov
The malonyl-CoA pathway is a central route in fatty acid metabolism and serves as a key precursor for 3-HP synthesis. researchgate.netnih.gov This pathway converts acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP. frontiersin.org
Mechanism: The synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). frontiersin.orgresearchgate.net Subsequently, a crucial enzyme, malonyl-CoA reductase (MCR), catalyzes the NADPH-dependent reduction of malonyl-CoA to 3-HP. nih.govnih.gov This reduction can occur in a two-step process where malonyl-CoA is first reduced to malonate semialdehyde, which is then further reduced to 3-HP. frontiersin.org The MCR from Chloroflexus aurantiacus is commonly used for this purpose in engineered microbial systems. nih.govnih.gov
Research Findings:
Engineering efforts have focused on enhancing the supply of malonyl-CoA and the efficiency of MCR. Overexpression of ACC has been shown to increase the intracellular pool of malonyl-CoA, leading to higher 3-HP yields. frontiersin.org
In E. coli, co-expression of ACC and MCR has successfully established a functional pathway for 3-HP production from glucose. nih.gov Further enhancements, such as expressing nicotinamide (B372718) nucleotide transhydrogenase (PntAB) to increase the supply of the cofactor NADPH, have improved titers. nih.gov
Researchers have also addressed the issue of competing pathways, such as fatty acid synthesis, which also utilizes malonyl-CoA. acs.org Inhibiting fatty acid synthesis has been shown to redirect metabolic flux towards 3-HP production, significantly increasing the yield. acs.orgacs.org
In one study, an engineered E. coli strain produced 52.73 g/L of 3-HP from glucose by combining transporter engineering, metabolic dynamic modulation, and enzyme engineering. nih.gov Another study achieved a 3-HP yield of 0.732 g/g from acetate, which is 97.60% of the theoretical maximum. acs.org
Table 1: Key Enzymes in the Malonyl-CoA Pathway for 3-HP Production
| Enzyme | Gene(s) | Source Organism (Example) | Reaction Catalyzed | Cofactor |
| Acetyl-CoA Carboxylase | accADBCb | Escherichia coli | Acetyl-CoA → Malonyl-CoA | Biotin, ATP |
| Malonyl-CoA Reductase | mcr | Chloroflexus aurantiacus | Malonyl-CoA → 3-Hydroxypropionic acid | NADPH |
| Nicotinamide Nucleotide Transhydrogenase | pntAB | Escherichia coli | NADH + NADP⁺ ⇌ NAD⁺ + NADPH | - |
Glycerol (B35011), a major byproduct of biodiesel production, is an attractive and renewable feedstock for 3-HP synthesis. frontiersin.orgnih.gov Microbial conversion of glycerol to 3-HP can proceed through two primary routes: a coenzyme A (CoA)-dependent pathway and a CoA-independent pathway. nih.gov
CoA-Independent Pathway: This is a two-step process.
Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B₁₂-dependent glycerol dehydratase. frontiersin.orgnih.gov
3-HPA is then directly oxidized to 3-HP by an aldehyde dehydrogenase (ALDH). frontiersin.orgnih.gov This pathway has been successfully implemented in hosts like E. coli and Bacillus subtilis. nih.govfrontiersin.org A challenge is the requirement for the expensive coenzyme B₁₂, although some strategies aim to engineer hosts to produce it endogenously. nih.gov
CoA-Dependent Pathway: This pathway, found naturally in some Lactobacillus species, also begins with the conversion of glycerol to 3-HPA. nih.govnih.gov
Propionaldehyde dehydrogenase (PduP) then converts 3-HPA to 3-hydroxypropionyl-CoA (3-HP-CoA). nih.govnih.gov
The pathway concludes with the conversion of 3-HP-CoA to 3-HP, a step that can be catalyzed by enzymes like phosphotransacylase (PduL) and propionate (B1217596) kinase (PduW), generating ATP in the process. nih.govnih.gov
Research Findings:
Engineered Klebsiella pneumoniae naturally produces 3-HP from glycerol. frontiersin.org The relevant genes have been transferred to other hosts to establish production.
In a study using B. subtilis, the introduction of glycerol dehydratase and an aldehyde dehydrogenase from K. pneumoniae resulted in a 3-HP titer of 10 g/L in shake flask cultures after process optimization. frontiersin.orgnih.gov
Co-fermentation of glycerol with other carbon sources like glucose and acetic acid has been shown to enhance 3-HP production, with one study achieving 67.62 g/L of 3-HP in an optimized fed-batch process. researchgate.net
The β-alanine pathway represents another promising route for 3-HP production. nih.gov In this pathway, β-alanine serves as a direct precursor to 3-HP. nih.govplos.org
Mechanism: The pathway can be established by expressing three key heterologous genes. nih.gov A central step involves the conversion of L-aspartate to β-alanine, often catalyzed by L-aspartate decarboxylase (PanD). plos.org Subsequently, β-alanine is converted to malonate semialdehyde by a transaminase, such as β-alanine-pyruvate aminotransferase. nih.govgoogle.com Finally, malonate semialdehyde is reduced to 3-HP by a 3-hydroxypropionate (B73278) dehydrogenase. google.com
Research Findings:
This pathway has been successfully engineered in both S. cerevisiae and the yeast Komagataella phaffii. nih.govnih.gov
In one study, optimizing the expression of a novel β-alanine-pyruvate aminotransferase from Bacillus cereus in S. cerevisiae led to the production of 13.7 g/L of 3-HP in a fed-batch fermentation. nih.gov
Research in E. coli identified L-aspartate decarboxylase (PanD) as a rate-limiting enzyme. plos.org By screening PanD from various sources, an enzyme from Corynebacterium glutamicum was found to have the highest activity, leading to a production of 10.2 g/L of poly(3-hydroxypropionate) (P3HP). plos.org
A study using K. phaffii to convert methanol (B129727) into 3-HP via the β-alanine pathway achieved a final concentration of 21.4 g/L, representing the highest volumetric productivity reported for this specific pathway. nih.gov
Enzyme-Mediated Transformations of Cyclopropyl-Containing Molecules
The cyclopropyl (B3062369) group is a strained, three-membered ring that imparts unique conformational and electronic properties to molecules. hyphadiscovery.comacs.org While direct enzymatic synthesis of 3-Cyclopropyl-3-hydroxypropanoic acid is not established, several classes of enzymes are known to interact with or form cyclopropane (B1198618) rings.
Cyclopropane fatty acid (CFA) synthases are enzymes that catalyze the formation of a cyclopropane ring on the acyl chains of phospholipids (B1166683). nih.govnih.govasm.org This modification is common in bacteria, particularly during the stationary growth phase, and helps to alter membrane fluidity. nih.govasm.org
Mechanism: The reaction involves the transfer of a methylene (B1212753) group from the donor S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer. nih.govwikipedia.org The enzyme, also known as S-adenosyl-L-methionine:unsaturated-phospholipid methyltransferase (cyclizing), converts a cis double bond into a cis cyclopropane ring. nih.govwikipedia.org The proposed mechanism involves the transfer of a CH₃⁺ group from SAM to the alkene, followed by deprotonation and ring closure. wikipedia.org
Research Findings:
The substrate for CFA synthase is not a free fatty acid but rather an unsaturated acyl chain already incorporated into a membrane phospholipid. nih.gov
Structural studies have revealed that a bicarbonate ion in the active site is essential for the enzyme's activity. nih.gov
The enzyme specifically recognizes phospholipids that contain either unsaturated or cyclopropyl-modified acyl chains, possibly by detecting the 30° kink in the chain created by a cis double bond, which is preserved after cyclopropanation. nih.gov
Other enzymes, known as radical SAM (rSAM) enzymes, have also been shown to catalyze the formation of cyclopropane rings in the biosynthesis of certain natural products, such as in the formation of cyclopropylglycine. nih.gov
Table 2: Overview of Cyclopropane Fatty Acid Synthase
| Enzyme Name | Abbreviation | EC Number | Substrates | Products |
| Cyclopropane-fatty-acyl-phospholipid synthase | CFA synthase | 2.1.1.79 | S-adenosyl-L-methionine, Phospholipid with olefinic fatty acid | S-adenosyl-L-homocysteine, Phospholipid with cyclopropane fatty acid |
Peroxidases are a class of enzymes that catalyze oxidation-reduction reactions, often using a heme cofactor and hydrogen peroxide as an oxidant. These enzymes can interact with cyclopropyl groups, typically leading to ring-opening or modification rather than formation.
Mechanism: The oxidation of molecules containing a cyclopropylamine (B47189) moiety by enzymes like horseradish peroxidase (HRP) or cytochrome P450 (CYP) can proceed via a single electron transfer (SET) from the nitrogen atom. researchgate.net This forms a highly reactive aminium cation radical. The subsequent fate of this radical can involve fragmentation of the adjacent cyclopropyl ring. researchgate.net This ring-opening can lead to the formation of reactive intermediates that may react with other molecules, such as oxygen, or undergo intramolecular cyclization. researchgate.net
Research Findings:
Studies on the oxidation of N-cyclopropyl-N-methylaniline by HRP showed that the reaction leads exclusively to the fragmentation of the cyclopropyl ring, generating a distonic cation radical. researchgate.net This intermediate then partitions between different reaction pathways, leading to various products without forming metabolites like acrolein or cyclopropanone (B1606653) hydrate. researchgate.net
In drug metabolism, the oxidation of cyclopropylamines by CYP enzymes can lead to bioactivation, forming reactive ring-opened intermediates that can covalently bind to proteins, a mechanism associated with the hepatotoxicity of some drugs. hyphadiscovery.com
More recently, dehaloperoxidase from Amphitrite ornata has been engineered to catalyze the asymmetric cyclopropanation of vinyl esters, demonstrating that peroxidases can be repurposed for cyclopropane ring formation in a biocatalytic context. wpmucdn.com This engineered enzyme efficiently converted a cyclopropyl-substituted substrate to its desired cyclopropanation product with high efficiency. wpmucdn.com
Engineering Microbial Systems for Hydroxypropanoic Acid Production (General Context)
The microbial production of hydroxypropanoic acids, particularly 3-hydroxypropanoic acid (3-HP), has been a significant focus of metabolic engineering. frontiersin.orgnih.gov 3-HP is a valuable platform chemical for producing biodegradable plastics and other industrial chemicals like acrylic acid. frontiersin.orgnih.gov Various microbial chassis, including Escherichia coli, Klebsiella pneumoniae, Saccharomyces cerevisiae, and Corynebacterium glutamicum, have been engineered to produce 3-HP from renewable feedstocks like glucose and glycerol. nih.govnih.gov
Metabolic Pathways for 3-HP Production
Several biosynthetic pathways have been established in microbial hosts for 3-HP production:
The Glycerol Pathway: This is one of the most studied routes, where glycerol is converted to 3-HP. dtu.dk It can be either CoA-dependent or CoA-independent. In the CoA-independent pathway, glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase, and then 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase. frontiersin.orgmdpi.com
The Malonyl-CoA Pathway: In this pathway, acetyl-CoA is carboxylated to form malonyl-CoA, which is then reduced by a malonyl-CoA reductase to yield 3-HP. nih.govnih.gov This pathway has been successfully implemented in hosts like E. coli and S. cerevisiae. nih.govnih.gov
The β-Alanine Pathway: This route involves the conversion of aspartate to β-alanine, which is then deaminated and reduced to form 3-HP. nih.govpnnl.gov This pathway has also been engineered in various microorganisms, including yeast and filamentous fungi. nih.govpnnl.gov
Detailed Research Findings
Extensive research has focused on optimizing these pathways to achieve high titers and yields. Key strategies include:
Enzyme Selection and Engineering: Identifying and overexpressing highly active enzymes, such as aldehyde dehydrogenases and malonyl-CoA reductases, is critical. For instance, the γ-aminobutyraldehyde dehydrogenase from K. pneumoniae was selected for efficient conversion of 3-HPA to 3-HP in E. coli. nih.gov
Pathway Balancing and Flux Control: Engineering efforts aim to balance the expression of pathway enzymes and redirect carbon flux towards 3-HP. This includes deleting competing pathways that drain precursors. For example, in K. pneumoniae, blocking lactic acid synthesis improved 3-HP titers. frontiersin.org
Cofactor Engineering: Many enzymatic steps in 3-HP production require cofactors like NADPH. Strategies to increase the intracellular supply of these cofactors have been shown to enhance production. nih.gov
Host and Fermentation Optimization: Selecting robust microbial hosts tolerant to high concentrations of 3-HP and optimizing fermentation conditions (e.g., pH, oxygen levels, feeding strategies) are crucial for achieving industrially relevant production levels. nih.govornl.gov
The following tables summarize key findings from various studies on the microbial production of 3-HP.
Table 1: Microbial Production of 3-Hydroxypropanoic Acid (3-HP) via the Glycerol Pathway
| Microbial Host | Key Genes/Enzymes Introduced | Substrate | Titer (g/L) | Yield (g/g or C-mol/C-mol) | Reference(s) |
|---|---|---|---|---|---|
| Klebsiella pneumoniae | Optimized aldehyde dehydrogenase (PuuC), blocked lactic acid synthesis | Glycerol | 83.8 | 0.58 g/g | frontiersin.org |
| Escherichia coli | Glycerol dehydratase (dhaB123), γ-aminobutyraldehyde dehydrogenase (ydcW) | Glycerol | 76.2 | 0.457 g/g | nih.govornl.gov |
| Pseudomonas denitrificans | Glycerol dehydratase, aldehyde dehydrogenase from K. pneumoniae | Glycerol | 4.9 | Not Reported | frontiersin.org |
Table 2: Microbial Production of 3-Hydroxypropanoic Acid (3-HP) via Other Pathways
| Microbial Host | Pathway | Key Genes/Enzymes Introduced | Substrate | Titer (g/L) | Yield (g/g or C-mol/C-mol) | Reference(s) |
|---|---|---|---|---|---|---|
| Saccharomyces cerevisiae | β-Alanine | Aspartate aminotransferase (AAT2), β-alanine-pyruvate aminotransferase (BcBAPAT), aspartate decarboxylase (TcPAND) | Glucose | 13.7 | Not Reported | nih.gov |
| Corynebacterium glutamicum | Glycerol (from glucose) | Diol dehydratase (pduCDEGH), aldehyde dehydrogenase | Glucose & Xylose | 62.6 | Not Reported | frontiersin.org |
| Aspergillus niger | β-Alanine | Aspartate decarboxylase, β-alanine-pyruvate aminotransferase, 3-hydroxypropionate dehydrogenase | Corn stover hydrolysate | 36.0 | 0.48 C-mol/C-mol | pnnl.govnih.gov |
Academic Research Applications and Future Directions
3-Cyclopropyl-3-hydroxypropanoic Acid as a Versatile Synthetic Building Block
This compound has been identified as a valuable and versatile synthetic building block, primarily due to its unique structural and electronic properties. The presence of a strained cyclopropane (B1198618) ring combined with hydroxyl and carboxylic acid functional groups allows for a variety of chemical transformations. The cyclopropyl (B3062369) group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and control molecular conformation. unl.pt Its incorporation into drug candidates can address common issues encountered during development, such as off-target effects and plasma clearance. wikipedia.org
The utility of this compound as a precursor is demonstrated by its conversion into several other valuable chemical entities. Research has shown that the polymer, poly(3-cyclopropyl-3-hydroxypropionate), can be synthesized and subsequently serve as a source for the acid itself through hydrolysis. researchgate.net Furthermore, this polymer can be heated to yield derivatives such as 3-cyclopropylacrylic acid and vinylcyclopropane, showcasing the acid's potential as a starting material for compounds with different functionalities. researchgate.net The bifunctional nature of the molecule allows it to be a key component in the divergent synthesis of diverse chemical scaffolds, which is a significant asset in the creation of libraries of compounds for drug discovery and material science. longdom.orgnih.gov
The general importance of cyclopropane-containing scaffolds in medicinal chemistry underscores the potential of this compound. wikipedia.orgresearchgate.net These scaffolds are considered "privileged" as they are frequently found in bioactive molecules and approved drugs. wikipedia.org The ability to generate a variety of structurally diverse, optically active compounds from a single cyclopropyl precursor highlights the strategic importance of building blocks like this compound in modern organic synthesis. longdom.orgwikipedia.org
Contributions to Medicinal Chemistry and Drug Discovery Research
The unique combination of a cyclopropyl group and a β-hydroxy acid moiety in this compound makes it a molecule of significant interest in medicinal chemistry and drug discovery.
While direct synthesis of a marketed drug from this compound is not prominently documented, its structure is analogous to known pharmacologically active compounds, suggesting its potential as an advanced pharmaceutical intermediate. A key example is its relationship to γ-amino-β-hydroxybutyric acid (GABOB), an anticonvulsant drug used for epilepsy. wikipedia.orgresearchgate.net GABOB is an analogue of the neurotransmitter GABA and its biological activity is well-established. wikipedia.orgnih.gov
Given that this compound shares the same β-hydroxy acid core, it represents a logical starting point for the synthesis of cyclopropyl-containing GABOB analogues. The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to enhance drug properties. longdom.org Therefore, the synthesis of a cyclopropyl-GABOB derivative from this compound would constitute the creation of an advanced pharmaceutical intermediate, intended to potentially improve upon the pharmacological profile of the parent drug.
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to optimize a lead compound's potency and selectivity by making systematic structural modifications. The cyclopropyl group is a particularly valuable tool in SAR studies due to its profound impact on a molecule's physicochemical properties. unl.ptwikipedia.org
The introduction of a cyclopropyl ring can:
Enhance Metabolic Stability : The C-H bonds on a cyclopropane ring are stronger than those in linear alkyl groups, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. unl.pt
Increase Potency : The rigid nature of the cyclopropyl group can lock a molecule into its bioactive conformation, leading to a more favorable binding entropy with its biological target. unl.pt
Modulate Lipophilicity : The cyclopropyl group can be used to fine-tune the lipophilicity of a molecule, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. unl.pt
Derivatives of this compound would be ideal candidates for SAR studies. By modifying the core structure—for instance, by converting the carboxylic acid to various amides or esters, or by functionalizing the hydroxyl group—researchers could systematically explore the chemical space around this scaffold. Such studies would aim to identify compounds with optimal binding affinity for a specific biological target, such as the GABAB receptor, for which the related compound GABOB is an agonist. wikipedia.org
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The development of novel methods to synthesize these scaffolds is a constant focus of medicinal chemistry research. researchgate.netnih.gov this compound is a promising, though not yet widely exploited, building block for the synthesis of unique heterocyclic systems.
Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid (which can be activated), allows it to participate in cyclization reactions. For example, it could potentially react with ortho-substituted anilines or similar binucleophilic reagents to form cyclopropane-annulated benzoxazines or other related heterocyclic structures. While specific examples starting from this compound are not prevalent in the reviewed literature, the synthesis of spirocyclopropane-annelated heterocycles from similar cyclopropylidene acetates is known, demonstrating the feasibility of such chemical transformations. researchgate.net The resulting novel heterocyclic scaffolds, bearing the unique steric and electronic signature of the cyclopropyl group, would be valuable additions to compound libraries for high-throughput screening in drug discovery programs.
Polymerization Studies and Material Science Precursors
The monomer this compound serves as a precursor for the synthesis of novel polymers with potential applications in material science. The resulting polyesters are of interest as biodegradable and biorenewable materials. rsc.org
The novel polymer, poly(3-cyclopropyl-3-hydroxypropionate), can be prepared through the reaction of ketene (B1206846) with cyclopropanecarboxaldehyde (B31225) (CPCA) in the presence of a suitable catalyst. researchgate.net This polymerization can be conducted over a broad temperature range, from -20°C to 250°C, although a more typical range is between 0°C and 100°C to minimize polymer degradation. researchgate.net
The reaction is typically carried out using specific catalysts, which are detailed in the table below. The catalyst concentration can be up to 10% by weight, but is more commonly in the range of 100 to 10,000 parts per million by weight (ppmw). researchgate.net The process can be performed with or without a solvent. researchgate.net The resulting polymer, poly(3-cyclopropyl-3-hydroxypropionate), can then be used as a source material for the monomer itself or its derivatives. researchgate.net
| Catalyst Type | Examples | Typical Concentration | Preferred Temperature Range (°C) |
|---|---|---|---|
| Metal-based Catalysts | Zinc, aluminum, and tin compounds (e.g., diethylzinc, triethylaluminum, dibutyltin (B87310) dilaurate) | 200 - 3000 ppmw | 40 - 70 |
| Amine-based Catalysts | Tertiary amines (e.g., triethylamine, pyridine) | 200 - 3000 ppmw | 40 - 70 |
Exploration of Novel Biodegradable Polymers
The development of novel biodegradable polymers is a critical area of research aimed at mitigating the environmental impact of petroleum-based plastics. A primary strategy in this field involves the synthesis of polyesters, such as polyhydroxyalkanoates (PHAs), which are naturally biodegradable. researchgate.net The physical and mechanical properties of these polymers, however, can be finely tuned by incorporating various monomer units into the polymer chain. nih.gov The inclusion of monomers with unique structural features, such as cyclic groups, is a promising avenue for creating materials with tailored characteristics.
The hypothetical incorporation of this compound as a monomer into a polyester (B1180765) backbone is an intriguing prospect for modifying polymer properties. Research on analogous systems provides insight into the potential effects. Studies involving the incorporation of 1,2-cyclopropanedimethanol (B3191635) into linear polyesters have demonstrated that the rigid, non-planar cyclopropyl group effectively disrupts polymer chain packing. semanticscholar.orgrsc.orgbirmingham.ac.uk This disruption inhibits crystallization, leading to the formation of amorphous polymers, whereas equivalent polymers made from linear diols (like 1,4-butanediol) are semi-crystalline. researchgate.netsemanticscholar.org
This effect on crystallinity has a direct impact on the material's mechanical properties. A decrease in crystallinity generally leads to a reduction in stiffness and tensile strength, resulting in a more flexible material. semanticscholar.orgbirmingham.ac.uk For instance, incorporating as little as 25% of a cyclopropane-containing comonomer has been shown to decrease the Young's modulus and ultimate tensile strength of a polyester by approximately 40%. semanticscholar.org Therefore, a polyester derived from this compound would be expected to be more flexible and less brittle than its linear counterpart, poly(3-hydroxypropanoic acid).
The thermal properties are also significantly affected. The introduction of the cyclopropyl group can alter the glass transition temperature (Tg) and eliminate the melting temperature (Tm) entirely due to the amorphous nature of the polymer. semanticscholar.org
| Polymer | Monomer Components | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Physical State |
|---|---|---|---|---|
| Cyclopropane-Polyester | 1,2-Cyclopropanedimethanol, Dithiol | -52°C to -47°C | None (Amorphous) | Amorphous |
| Linear-Polyester | 1,4-Butanediol, Dithiol | -66°C | 52°C | Semi-crystalline |
Furthermore, the inherent ring strain of the cyclopropyl group could potentially influence the rate of biodegradation. wikipedia.org While extensive research is needed, it is plausible that this strain could make the polymer backbone more susceptible to hydrolytic or enzymatic cleavage, accelerating its decomposition in biological environments.
Emerging Research Areas and Unexplored Reactivity Profiles
Beyond its impact on the physical properties of polymers, the this compound monomer introduces unique chemical functionalities that open up emerging areas of research. The cyclopropyl group is not merely a bulky side chain; its strained three-membered ring possesses a distinct reactivity profile that is largely unexplored in the context of biodegradable polymers. researchgate.net
A significant area for future investigation is the potential for controlled ring-opening of the cyclopropyl group within the polymer chain. Due to high ring strain (approximately 100 kJ mol⁻¹), cyclopropanes can undergo ring-opening reactions, particularly when activated by adjacent electron-withdrawing groups or under specific catalytic conditions. nih.govresearchgate.net This reactivity could be harnessed to design "smart" polymers that degrade on demand. For example, a polymer containing these units might be stable under normal conditions but could be triggered to break down into smaller, more readily biodegradable fragments upon exposure to a specific chemical stimulus (e.g., a change in pH or the presence of a particular nucleophile). nih.gov
The electronic properties of the cyclopropyl group also warrant investigation. It is known to act as a good donor in hyperconjugation, which can stabilize adjacent carbocations. wikipedia.org This characteristic could influence the polymer's degradation mechanism and its interactions with other molecules or biological systems. The unique bonding in the cyclopropyl ring, often described using the Walsh or Coulson-Moffit models, gives it partial double-bond character, which could lead to unexpected reactivity. wikipedia.org
Unexplored reactivity profiles of a poly(3-cyclopropyl-3-hydroxypropanoate) polymer include:
Post-polymerization modification: The cyclopropyl ring could serve as a reactive handle for grafting other molecules onto the polymer backbone via ring-opening addition reactions, creating functional materials with tailored surface properties or for drug conjugation.
Cross-linking: Under specific conditions (e.g., thermal or catalytic), the ring-opening of cyclopropyl groups could be used to form cross-links between polymer chains, transforming a thermoplastic material into a thermoset with enhanced mechanical stability and solvent resistance.
Mechanochemical activation: The strain of the cyclopropyl ring might make the polymer susceptible to mechanical force, leading to novel mechanochemical degradation pathways or stress-responsive behaviors.
Q & A
Q. What are the primary biosynthetic pathways for producing 3-cyclopropyl-3-hydroxypropanoic acid in microbial systems?
- Methodological Answer: The compound can be biosynthesized using engineered microbial systems (e.g., Escherichia coli or Saccharomyces cerevisiae) via heterologous pathway introduction. Key steps include:
- Heterologous Gene Expression: Inserting genes encoding enzymes like β-alanine CoA-transferase or acryloyl-CoA reductase to enable cyclopropane ring formation.
- Carbon Flux Redirection: Using genome-scale metabolic models to optimize precursor availability (e.g., malonyl-CoA) .
- Enzyme Engineering: Rational mutagenesis to enhance catalytic efficiency of rate-limiting enzymes (e.g., acyl-CoA synthetases) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. Key steps include:
- Sample Preparation: Protein precipitation using cold acetonitrile to isolate the compound from serum or urine.
- Chromatography: Reverse-phase C18 columns with a gradient elution (e.g., water:acetonitrile with 0.1% formic acid).
- Detection: Multiple reaction monitoring (MRM) in MS for specificity, with deuterated internal standards (e.g., D₃-3-cyclopropyl-3-hydroxypropanoic acid) to correct for matrix effects .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear butyl rubber gloves (EN 374 standard), safety goggles (EN 166), and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods for procedures generating aerosols.
- Waste Management: Neutralize acidic waste with sodium bicarbonate before disposal in designated biohazard containers .
Advanced Research Questions
Q. How can metabolic engineering address low titers of this compound in microbial fermentation?
- Methodological Answer:
- Dynamic Pathway Regulation: Use inducible promoters (e.g., T7 or Tet systems) to decouple growth phase from production phase, reducing metabolic burden .
- Co-factor Balancing: Overexpress NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase) to support reductive reactions in cyclopropane biosynthesis .
- Toxicity Mitigation: Implement efflux pumps (e.g., acrAB-tolC in E. coli) to export intracellular this compound and reduce feedback inhibition .
Q. How should researchers resolve contradictions in reported yields of this compound across studies?
- Methodological Answer:
- Data Normalization: Compare yields based on standardized metrics (e.g., g/L·h⁻¹ or mol% carbon yield) to account for differences in fermentation duration or substrate .
- Variable Isolation: Replicate experiments while controlling for pH, aeration, and strain background (e.g., E. coli BL21 vs. K-12).
- Meta-analysis: Use tools like PRISMA guidelines to systematically evaluate literature and identify confounding factors (e.g., unoptimized induction temperatures) .
Q. What strategies improve the thermal stability of this compound during purification?
- Methodological Answer:
- Low-Temperature Processing: Conduct solvent extraction or crystallization at 4°C to minimize degradation.
- Stabilizing Solvents: Use aqueous-organic mixtures (e.g., ethanol:water) to reduce keto-enol tautomerization.
- Lyophilization: Freeze-dry the compound under vacuum to obtain a stable powder for long-term storage .
Q. How can researchers validate the specificity of detection methods for this compound in complex mixtures?
- Methodological Answer:
- Cross-Reactivity Testing: Spike samples with structurally similar compounds (e.g., 3-hydroxypropanoic acid or cyclopropane derivatives) to confirm no signal interference .
- Isotopic Confirmation: Use high-resolution MS (HRMS) to verify the exact mass (e.g., m/z 158.0947 for C₆H₁₀O₃) and isotopic pattern.
- Enzymatic Assays: Couple with NADH-dependent dehydrogenases specific to the compound’s hydroxy group for orthogonal validation .
Q. What challenges arise in scaling microbial production of this compound to pilot-scale bioreactors?
- Methodological Answer:
- Oxygen Transfer: Optimize impeller design and agitation rates to maintain dissolved oxygen >20% saturation in high-density cultures .
- pH Control: Use automated titration with NaOH to stabilize pH at 6.5–7.0, critical for enzyme activity.
- Fed-Batch Strategies: Implement substrate feeding (e.g., glycerol or glucose) to avoid overflow metabolism and acetate accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
